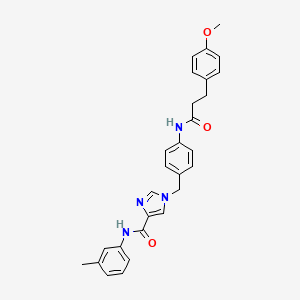

1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]-N-(3-methylphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3/c1-20-4-3-5-24(16-20)31-28(34)26-18-32(19-29-26)17-22-6-11-23(12-7-22)30-27(33)15-10-21-8-13-25(35-2)14-9-21/h3-9,11-14,16,18-19H,10,15,17H2,1-2H3,(H,30,33)(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVRWXFHSJBRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₉H₂₃N₃O₃

- Molecular Weight : 341.41 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those related to the cell cycle and apoptosis pathways .

- Antiproliferative Effects : In vitro studies demonstrate significant antiproliferative activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound exhibits an IC50 value of approximately 52 nM in MCF-7 cells, indicating potent activity .

Biological Activity Data

| Biological Activity | Cell Line/Model | IC50 Value (nM) | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 | 52 | |

| Antiproliferative | MDA-MB-231 | 74 | |

| Enzyme Inhibition | ALOX15 | Varies |

Case Study 1: Anticancer Activity

A study focusing on the antiproliferative effects of related imidazole derivatives highlighted the ability of these compounds to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. The mechanism involved tubulin polymerization inhibition, which is critical for cancer cell division .

Case Study 2: Enzyme Inhibition

Research on the compound's interaction with ALOX15 revealed that it acts as a competitive inhibitor. In silico docking studies indicated favorable binding conformations within the enzyme's active site, suggesting a potential role in modulating inflammatory responses linked to various cancers .

Case Study 3: Structure-Activity Relationship (SAR)

A comparative analysis of various substituted phenyl derivatives revealed that modifications to the methoxy group significantly affected biological activity. Compounds with electron-donating groups showed enhanced inhibitory potency against ALOX15, emphasizing the importance of structural modifications in drug design .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions that highlight its structural complexity. A notable method includes the use of amide coupling reactions, where the propanamide derivative is formed through the reaction of appropriate amines with carboxylic acids.

Key Synthesis Steps:

- Amide Formation : The reaction between 4-methoxyphenyl-propanamide and benzyl derivatives.

- Cyclization : Formation of the imidazole ring, which is crucial for the compound's biological activity.

- Purification : Techniques such as recrystallization or chromatography are employed to ensure high purity levels (usually around 95%).

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an anticancer agent. Studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines.

- Case Study : A recent study investigated derivatives of imidazole-based compounds, revealing that modifications in the side chains can enhance anticancer activity significantly. The synthesized derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective treatments .

Antimicrobial Activity

Research has indicated that imidazole derivatives possess antimicrobial properties. The presence of the methoxy group in this compound may enhance its interaction with microbial targets.

- Case Study : A series of imidazole derivatives were tested against bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .

Material Science

The unique properties of this compound allow for applications in materials science, particularly in developing organic semiconductors and photovoltaic materials.

- Application Example : Studies have explored using similar imidazole compounds as components in dye-sensitized solar cells (DSSCs). These compounds can enhance charge transport properties and overall device efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.